3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one

Catalog No.
S12132909
CAS No.
M.F
C15H10BrN3O3
M. Wt
360.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one

Product Name

3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one

IUPAC Name

3-(2-bromo-4-methylphenyl)imino-5-nitro-1H-indol-2-one

Molecular Formula

C15H10BrN3O3

Molecular Weight

360.16 g/mol

InChI

InChI=1S/C15H10BrN3O3/c1-8-2-4-13(11(16)6-8)17-14-10-7-9(19(21)22)3-5-12(10)18-15(14)20/h2-7H,1H3,(H,17,18,20)

InChI Key

UHEOPICJGWBYMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)Br

3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one is a complex organic compound that belongs to the class of indole derivatives. The structure features a nitro group and a bromo-substituted aniline moiety attached to the indole nucleus. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique chemical properties.

The chemical reactivity of 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one involves several possible reaction pathways:

  • Electrophilic Substitution: The presence of the nitro group at the 5-position of the indole ring makes it susceptible to electrophilic aromatic substitution, which can lead to further functionalization.
  • Nucleophilic Attack: The bromo substituent can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine, providing avenues for further modifications and functionalization.

These reactions are essential for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties.

Compounds related to 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one have shown various biological activities, including:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties, making them potential candidates for treating infections.
  • Anticancer Properties: Certain indole derivatives are known for their ability to inhibit cancer cell proliferation, suggesting that this compound could have similar effects.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.

The synthesis of 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one can be achieved through several methods:

  • Bromination: Starting from 4-methylaniline, bromination can be performed to introduce the bromo substituent at the desired position.
  • Nitro Group Introduction: The nitro group can be introduced via nitration reactions, typically using concentrated nitric acid and sulfuric acid.
  • Indole Formation: The indole skeleton can be constructed through cyclization reactions involving appropriate precursors such as tryptophan derivatives or other indole-forming reagents.

These methods may vary based on the desired yield and purity of the final product.

3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, this compound could serve as a lead compound in drug discovery programs targeting bacterial infections or cancer.
  • Chemical Research: It can be used as a building block for synthesizing more complex molecules in organic chemistry research.

Interaction studies involving 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific protein targets.
  • In Vitro Assays: To evaluate its effectiveness against bacterial strains or cancer cell lines.

Such studies are crucial for understanding the pharmacological profile of the compound and its potential therapeutic applications.

Several compounds share structural similarities with 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5-NitroindoleNitro group at position 5 on indoleAntimicrobial, anticancer
4-BromoanilineBromo-substituted anilineAntibacterial
3-(4-Methylphenyl)-5-nitroindoleMethyl-substituted phenyl at position 3Anticancer
2-Amino-4-bromotolueneAmino group at position 2, bromo at position 4Enzyme inhibition

Uniqueness

3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one is unique due to its combination of a bromo-substituted aniline and a nitro group on the indole core, which may enhance its reactivity and biological activity compared to similar compounds. Its specific structural features allow it to interact differently with biological targets, potentially leading to distinct therapeutic effects.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

358.99055 g/mol

Monoisotopic Mass

358.99055 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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